molecular formula C11H9NO3 B11894201 4-Hydroxyquinoline-8-acetic acid

4-Hydroxyquinoline-8-acetic acid

Katalognummer: B11894201
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: YPCMDFBZAUVSBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxyquinoline-8-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the reaction of anilines using malonic acid equivalents, which can be further modified by various specialized methods . Another method involves the reaction of anthranilic acid derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyquinoline-8-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents to the quinoline ring .

Vergleich Mit ähnlichen Verbindungen

  • 8-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 2-Hydroxyquinoline

Comparison: 4-Hydroxyquinoline-8-acetic acid is unique due to its specific functional groups, which confer distinct biological activities compared to other quinoline derivatives. For instance, while 8-Hydroxyquinoline is known for its metal chelation properties, this compound exhibits additional biological activities such as antimicrobial and anticancer effects . This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-(4-oxo-1H-quinolin-8-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-9-4-5-12-11-7(6-10(14)15)2-1-3-8(9)11/h1-5H,6H2,(H,12,13)(H,14,15)

InChI-Schlüssel

YPCMDFBZAUVSBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)C(=O)C=CN2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.